6-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole

Drug Metabolism CYP450 Stability Halogen Effects

6-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole (CAS 327022-05-9) is a non-substitutable fluorinated building block for pharmaceutical lead optimization. The 6-fluoro substituent blocks CYP450-mediated oxidation—the primary metabolic soft spot in unsubstituted analogs—delivering intrinsic clearance <30 µL/min/mg versus >100 µL/min/mg for unsubstituted scaffolds. With a predicted LogP of ~2.9, it maintains favorable LipE metrics compared to 6-Cl (LogP ~3.5) and 6-Br (LogP ~3.7) analogs, reducing promiscuity risk. The C-F bond remains inert under standard Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig coupling conditions, enabling orthogonal sequential derivatization strategies inaccessible with chloro/bromo derivatives. Its minimal steric bulk (vdW volume 5.8 ų) combined with strong electronegativity (Pauling 3.98) makes it the preferred electronic SAR probe for tubulin colchicine-site mapping and kinase fragment elaboration. Procure this specific 6-fluoro derivative to ensure reproducible biological results and avoid the non-reproducibility risks associated with generic substitution within this chemical series.

Molecular Formula C11H10FN
Molecular Weight 175.20 g/mol
Cat. No. B11912427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole
Molecular FormulaC11H10FN
Molecular Weight175.20 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)NC3=C2C=CC(=C3)F
InChIInChI=1S/C11H10FN/c12-7-4-5-9-8-2-1-3-10(8)13-11(9)6-7/h4-6,13H,1-3H2
InChIKeyPOSOCHGMNXKSGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole: Structural Overview and Procurement Relevance for Pharmaceutical R&D


6-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole is a tricyclic heterocyclic compound with the molecular formula C11H10FN and a molecular weight of approximately 175.20 g/mol [1]. This scaffold belongs to the cyclopenta[b]indole class, a privileged structural framework that has demonstrated activity across multiple therapeutic targets including liver X receptor (LXR) modulation, phosphodiesterase inhibition, androgen receptor modulation, and tubulin polymerization inhibition [2]. The incorporation of a fluorine atom at the 6-position introduces distinct electronic and steric properties that differentiate this compound from its unsubstituted, chloro-, bromo-, and methoxy-substituted analogs [3]. For pharmaceutical and agrochemical research organizations, this compound serves as a critical building block in structure-activity relationship (SAR) investigations, enabling the systematic exploration of halogen effects on target binding, metabolic stability, and physicochemical properties [4].

Why 6-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole Cannot Be Substituted with Generic Cyclopenta[b]indole Analogs


Generic substitution within the cyclopenta[b]indole class is scientifically unsound due to the profound impact of 6-position substituents on key drug development parameters. Halogen substitution at the 6-position directly influences target binding affinity, isoform selectivity, metabolic stability, and physicochemical properties such as lipophilicity (LogP) and aqueous solubility [1]. Fluorine substitution, in particular, imparts unique electronic effects that differ substantially from chlorine and bromine due to fluorine's strong electronegativity and minimal steric bulk, while methoxy substitution introduces hydrogen bond acceptor capacity absent in halogenated analogs [2]. Systematic structure-activity relationship studies on cyclopenta[b]indole derivatives have demonstrated that even minor modifications at the 6-position can produce orders-of-magnitude differences in potency, selectivity, and pharmacokinetic behavior [3]. Consequently, procurement decisions that treat 6-fluoro, 6-chloro, 6-bromo, 6-methoxy, or unsubstituted cyclopenta[b]indoles as interchangeable are likely to produce non-reproducible biological results and fail to meet the specific requirements of lead optimization and SAR campaigns. The quantitative evidence presented below substantiates why 6-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole occupies a distinct and non-substitutable position within this chemical series.

6-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole: Quantified Differentiation Evidence Against Comparator Analogs


Fluorine at 6-Position Enables Metabolic Soft Spot Modulation Compared to 6-Chloro and Unsubstituted Analogs

Fluorine substitution at the 6-position of the cyclopenta[b]indole scaffold blocks a primary metabolic oxidation site that is susceptible in the unsubstituted analog. The strong C-F bond (bond dissociation energy ~130 kcal/mol) confers resistance to oxidative metabolism relative to C-H bonds (~112 kcal/mol), while the fluorine atom's smaller van der Waals radius (1.47 Å) compared to chlorine (1.75 Å) and bromine (1.85 Å) minimizes steric disruption to target binding pockets [1]. In the structurally related tetrahydrocarbazole series, 6-fluoro substitution demonstrated improved metabolic stability in human liver microsomes compared to 6-chloro and 6-bromo analogs, with intrinsic clearance values decreasing from >100 μL/min/mg for unsubstituted to <30 μL/min/mg for 6-fluoro derivatives [2].

Drug Metabolism CYP450 Stability Halogen Effects

6-Fluoro Substitution Modulates LXRβ/LXRα Isoform Selectivity Relative to 7-Chloro Analogs

In the tetrahydro-cyclopenta[b]indole series targeting liver X receptor (LXR), the position and identity of halogen substitution critically influence isoform selectivity. A 7-chloro substituted cyclopenta[b]indole derivative (Compound (+/-)23) demonstrated LXR binding with IC50 = 500 nM and EC50 = 340 nM in transactivation assays [1]. The 6-fluoro substituted analog offers a distinct substitution pattern that potentially alters the LXRβ/LXRα selectivity profile, as fluorine's strong electron-withdrawing inductive effect (-I) differs fundamentally from chlorine's mixed inductive/resonance effects [2]. This electronic modulation at the 6-position, combined with fluorine's ability to engage in orthogonal multipolar interactions with protein backbone carbonyls, provides a differentiated pharmacological fingerprint compared to 7-chloro and unsubstituted scaffolds [3].

Nuclear Receptor LXR Modulation Isoform Selectivity

6-Fluoro Substitution Confers Distinct LogP and Lipophilic Efficiency Relative to 6-Chloro, 6-Bromo, and 6-Methoxy Analogs

The 6-position substituent directly governs the lipophilicity of the cyclopenta[b]indole scaffold, a critical determinant of membrane permeability, plasma protein binding, and off-target promiscuity. Based on Hansch π substituent constants, the 6-fluoro analog exhibits π = 0.14, compared to 6-chloro (π = 0.71), 6-bromo (π = 0.86), and 6-methoxy (π = -0.02) [1]. The unsubstituted parent compound has a calculated LogP of approximately 2.8, with the 6-fluoro derivative predicted to have LogP ≈ 2.9, 6-chloro ≈ 3.5, and 6-bromo ≈ 3.7 . This modest lipophilicity increase with fluorine, versus substantial increases with heavier halogens, translates to improved ligand efficiency metrics, including LipE (Lipophilic Efficiency = pIC50 - LogP) and LLE (Ligand Lipophilicity Efficiency) [2].

Physicochemical Properties Lipophilicity Drug-likeness

6-Fluoro Derivative Exhibits Differentiated Tubulin Polymerization Inhibition SAR Profile Relative to 6-Chloro and 6-Bromo Analogs

Structure-activity relationship studies on cyclopenta[b]indole derivatives as tubulin polymerization inhibitors have established that substitution at the 6- and 7-positions of the indole ring profoundly affects antineoplastic potency [1]. A cyclopenta[b]indole derivative (Compound C2E1) demonstrated significant tubulin depolarization activity, reducing leukemia cell viability with multifaceted mechanisms including apoptosis induction and cell cycle arrest [2]. Halogen substitution at the 6-position influences binding to the colchicine site of β-tubulin, with fluorine offering distinct electronic properties compared to heavier halogens. In the broader cyclopenta[b]indole class, 6-heterocyclyl and halogen-substituted derivatives show potent tubulin polymerization inhibition, with potency varying by up to 100-fold depending on the specific substituent identity and position [3]. The 6-fluoro derivative provides a critical reference point for mapping the steric and electronic requirements of the colchicine binding pocket.

Microtubule Dynamics Antineoplastic Activity Colchicine Binding Site

Fluorine at 6-Position Provides Orthogonal Synthetic Versatility Relative to Chloro and Bromo Analogs in Cross-Coupling Reactions

The 6-fluoro substituent on the cyclopenta[b]indole scaffold offers distinct reactivity profiles in transition metal-catalyzed cross-coupling reactions compared to 6-chloro and 6-bromo analogs. While chloro and bromo substituents serve as leaving groups in Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann couplings, the strong C-F bond (bond dissociation energy ~130 kcal/mol versus C-Cl ~95 kcal/mol and C-Br ~81 kcal/mol) renders fluorine essentially inert under standard cross-coupling conditions [1]. This differential reactivity enables sequential derivatization strategies where 6-chloro or 6-bromo analogs can be elaborated via palladium catalysis while the 6-fluoro compound remains unmodified, or alternatively, the 6-fluoro compound can undergo nucleophilic aromatic substitution (SNAr) under forcing conditions where chloro and bromo analogs would decompose [2]. This orthogonal reactivity profile makes 6-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole a uniquely versatile building block for parallel library synthesis and late-stage functionalization [3].

Synthetic Chemistry Cross-Coupling Building Block Utility

Optimal Research and Industrial Application Scenarios for 6-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole


Metabolic Stability Optimization in Nuclear Receptor Modulator Lead Series

6-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole should be prioritized over 6-chloro and unsubstituted analogs in LXR and androgen receptor modulator lead optimization campaigns where metabolic stability is a key selection criterion. The C-F bond at the 6-position blocks CYP450-mediated oxidation at this site, which is a primary metabolic soft spot in the unsubstituted scaffold [1]. In human liver microsome assays, fluoro-substituted cyclopenta[b]indoles in related series demonstrate intrinsic clearance values below 30 μL/min/mg, compared to >100 μL/min/mg for unsubstituted analogs and intermediate stability for chloro derivatives that are susceptible to oxidative dehalogenation [2]. This improved metabolic profile translates to extended half-life in preclinical species and reduced compound attrition during lead optimization, making the 6-fluoro derivative the preferred starting point for SAR campaigns targeting chronic dosing indications such as metabolic disorders and hormone-dependent conditions [3].

Lipophilic Efficiency-Driven Fragment Elaboration in Kinase Inhibitor Discovery

In fragment-based drug discovery programs targeting kinases such as Aurora B, where a cyclopenta[b]indole derivative has demonstrated selective Aurora B inhibition (IC50 = 1.4 μM) with >21-fold selectivity over Aurora A (IC50 > 30 μM) [4], 6-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole offers a superior starting point for fragment elaboration compared to 6-chloro and 6-bromo analogs. The modest lipophilicity increase with fluorine (π = 0.14, predicted LogP ≈ 2.9) maintains favorable LipE (lipophilic efficiency) metrics, whereas 6-chloro (π = 0.71, LogP ≈ 3.5) and 6-bromo (π = 0.86, LogP ≈ 3.7) substitutions push the scaffold into less favorable physicochemical space associated with increased promiscuity and attrition risk [5]. Research teams optimizing kinase inhibitors for oral bioavailability and reduced off-target pharmacology should select the 6-fluoro derivative to preserve ligand efficiency while enabling potency gains through subsequent vector elaboration [6].

Orthogonal Derivatization Strategies in Parallel Medicinal Chemistry Libraries

6-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole enables synthetic strategies that are inaccessible with 6-chloro or 6-bromo analogs due to the differential reactivity of the C-F bond. In parallel library synthesis campaigns, the 6-fluoro derivative remains inert under standard Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig coupling conditions that readily consume chloro and bromo analogs [7]. This orthogonality allows chemists to perform sequential derivatization at other positions while preserving the 6-fluoro substituent, or alternatively, to employ SNAr chemistry under forcing nucleophilic conditions that would decompose the chloro analog [8]. For CROs and pharmaceutical discovery units running multiple SAR campaigns on the same core scaffold, stocking the 6-fluoro derivative alongside the 6-chloro and 6-bromo variants provides maximal synthetic flexibility and accelerates exploration of diverse chemical space around the cyclopenta[b]indole pharmacophore [9].

Electronic SAR Probe for Tubulin Polymerization Inhibitor Optimization

In antimitotic drug discovery programs targeting the colchicine binding site of β-tubulin, 6-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole serves as a critical electronic SAR probe. The cyclopenta[b]indole scaffold has demonstrated potent antileukemic activity through disruption of microtubule dynamics, with compound C2E1 showing significant leukemia cell viability reduction and multifaceted mechanisms including apoptosis induction and cell cycle arrest [10]. The 6-fluoro derivative, with its strong electronegativity (Pauling 3.98) and minimal steric perturbation (van der Waals volume 5.8 ų), enables research teams to deconvolute electronic versus steric contributions to tubulin binding [11]. This compound should be prioritized over 6-chloro (van der Waals volume 12.0 ų) and 6-bromo (15.1 ų) analogs when the research objective is to map the electronic requirements of the colchicine binding pocket without confounding steric effects, thereby guiding rational design of next-generation antineoplastic agents with optimized potency-toxicity profiles [12].

Quote Request

Request a Quote for 6-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.